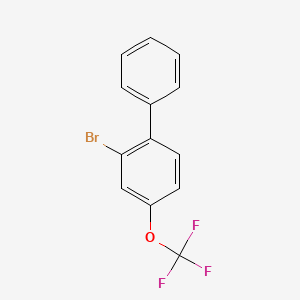

2-Bromo-4-(trifluoromethoxy)biphenyl

Description

Properties

IUPAC Name |

2-bromo-1-phenyl-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O/c14-12-8-10(18-13(15,16)17)6-7-11(12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJFYXPPJFKWKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256270 | |

| Record name | 1,1′-Biphenyl, 2-bromo-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449008-27-8 | |

| Record name | 1,1′-Biphenyl, 2-bromo-4-(trifluoromethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449008-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1′-Biphenyl, 2-bromo-4-(trifluoromethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-4-(trifluoromethoxy)biphenyl

Executive Summary

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-(trifluoromethoxy)biphenyl . This substrate presents a dual challenge in organic synthesis:

-

Steric Hindrance: The bromine atom is located at the ortho position of a biphenyl ring. Coupling this substrate generates a terphenyl (1,2-diarylbenzene) core, creating significant steric congestion that inhibits standard catalytic cycles.

-

Electronic Modulation: The trifluoromethoxy (

) group at the 4-position is strongly electron-withdrawing (

This guide moves beyond generic "tetrakis" (

Mechanistic Insight & Causality

To ensure reproducibility, researchers must understand why specific parameters are chosen.

The Steric Bottleneck

In standard Suzuki couplings, oxidative addition is often rate-limiting. However, for ortho-substituted biphenyls , the rate-limiting step shifts to transmetallation or reductive elimination .

-

The Problem: The bulky biphenyl backbone prevents the incoming boronic acid from approaching the Palladium center during transmetallation.

-

The Solution: Ligands like SPhos or XPhos are required. Their bulky biaryl structure promotes the formation of monoligated

species (highly active) and creates a "pocket" that facilitates reductive elimination of the crowded product.

The Role of the Group

The

-

Electronic Effect: It withdraws electron density from the arene. This makes the C-Br bond electron-poor, significantly accelerating oxidative addition to Pd(0).

-

Risk: Because oxidative addition is fast but transmetallation is sterically slow, there is a risk of Pd(II)-aryl accumulation, which can lead to protodeboronation (loss of the boron species) or dehalogenation (reduction of the bromide) if the cycle stalls.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical influence of the Buchwald ligand.

Figure 1: Catalytic cycle emphasizing the acceleration of Oxidative Addition by

Optimization Strategy

Based on the structural constraints, the following system is validated.

| Parameter | Recommendation | Rationale |

| Catalyst Source | Precursors that generate Pd(0) in situ allow for precise Ligand:Pd ratio control (typically 2:1). | |

| Ligand | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | The methoxy groups on SPhos provide stability and the cyclohexyl groups provide the necessary bulk to force the coupling of ortho-substituted systems. |

| Base | Strong enough to activate the boronic acid but mild enough to prevent decomposition of the sensitive | |

| Solvent System | Toluene : Water (10:1) | The biphasic system dissolves the lipophilic substrate (Toluene) and the inorganic base (Water), ensuring efficient phase transfer at the interface. |

| Temperature | Thermal energy is required to overcome the activation barrier of the hindered transmetallation step. |

Detailed Experimental Protocol

Objective: Synthesis of 4-(trifluoromethoxy)-[1,1':2',1''-terphenyl] (Coupling this compound with Phenylboronic Acid).

Reagents & Stoichiometry

-

Substrate: this compound (1.0 equiv, 1.0 mmol, 317 mg)

-

Coupling Partner: Phenylboronic acid (1.5 equiv, 1.5 mmol, 183 mg)

-

Catalyst:

(2 mol%, 0.02 mmol, 4.5 mg) -

Ligand: SPhos (4 mol%, 0.04 mmol, 16.4 mg)

-

Base:

(3.0 equiv, 3.0 mmol, 636 mg) -

Solvent: Toluene (4.0 mL) / Deionized Water (0.4 mL)

Step-by-Step Workflow

Figure 2: Experimental workflow for the batch synthesis.

Procedure:

-

Preparation: In a glovebox or under active nitrogen flow, charge a dry reaction vial (equipped with a magnetic stir bar) with the Substrate , Phenylboronic acid ,

,-

Note: Using an "active" catalyst system (pre-mixing Pd and Ligand in solvent for 5 mins) is optional but can reduce induction time.

-

-

Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen three times.

-

Solvent Addition: Add degassed Toluene and Water via syringe.

-

Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.

-

Monitoring: Check reaction progress via TLC or LC-MS after 4 hours. Full conversion typically requires 12–16 hours due to steric hindrance.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

-

Drying: Combine organics, dry over

, filter, and concentrate under reduced pressure. -

Purification: Purify via flash column chromatography (Silica Gel).

-

Eluent Suggestion: 100% Hexanes

5% EtOAc/Hexanes. (The product is highly lipophilic).

-

Quality Control & Validation

Since the starting material and product are both biphenyl systems, standard TLC can be ambiguous.

-

19F NMR (Critical): The

signal is a distinct singlet around -58 ppm .-

Starting Material Shift:

-

Product Shift:

(Slight upfield shift due to increased shielding from the new aryl ring). -

Validation: Absence of the starting material peak confirms conversion.

-

-

GC-MS / LC-MS: Look for the molecular ion

.-

SM Mass: 316/318 (Br isotope pattern).

-

Product Mass: 314 (Loss of Br, addition of Phenyl).

-

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Deactivation | Ensure strict |

| Dehalogenation (H-Product) | Protodeboronation | Decrease water ratio (use 20:1 Toluene:Water) or switch to anhydrous Dioxane with |

| Homocoupling (Ph-Ph) | Oxidant Presence | Ensure solvents are thoroughly degassed. Oxygen promotes homocoupling of the boronic acid. |

| Starting Material Recovery | Steric Wall | Increase temperature to 110°C (refluxing toluene) or switch solvent to n-Butanol (higher boiling point). |

References

-

Buchwald, S. L., et al. "Suzuki-Miyaura Coupling of Hindered Aryl Bromides." Journal of the American Chemical Society.

-

Sigma-Aldrich. "Buchwald Phosphine Ligands for Cross Coupling." Technical Guides.

-

Walker, S. D., et al. "A General and Efficient Catalyst for the Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides and Bromides." Angewandte Chemie International Edition.

-

Hird, M., et al. "Synthesis of Fluorinated Terphenyls via Suzuki Coupling."[2] Journal of Materials Chemistry.

Sources

Application Note: Precision Synthesis of Agrochemical Intermediates from Trifluoromethoxy Biphenyls

Executive Summary

The trifluoromethoxy (

This Application Note provides a comprehensive guide for researchers on the preparation and downstream elaboration of trifluoromethoxy biphenyls—a critical scaffold class found in succinate dehydrogenase inhibitor (SDHI) fungicides and novel insecticides. We move beyond basic synthesis to explore high-fidelity protocols for constructing these sterically demanding cores and functionalizing them for late-stage convergence.

Strategic Rationale: The Advantage

In agrochemical discovery, the "Magic Methyl" effect is well known, but the "

Comparative Physicochemical Profile

| Property | Impact on Agrochemical Design | ||||

| Hansch Constant ( | 0.00 | 0.71 | 0.88 | 1.04 | Highest lipophilicity; enhances cuticular penetration in pests. |

| Hammett | 0.00 | 0.23 | 0.54 | 0.35 | Electron-withdrawing but less deactivating than |

| Bond Angle | N/A | N/A | N/A | ~90° | The |

| Metabolic Stability | Low | High | High | Very High | Blocks oxidative metabolism (P450) at the ipso and para positions. |

Structural Logic Flow

The following diagram illustrates the decision matrix for incorporating

Figure 1: Decision matrix for deploying

Synthetic Protocols

The synthesis of trifluoromethoxy biphenyls presents two primary challenges: labile functionality (avoiding fluoride elimination) and steric hindrance (in ortho-substituted systems). We present two validated protocols: one for constructing the biphenyl core and one for functionalizing it.

Protocol A: Convergent Assembly via Suzuki-Miyaura Coupling

Objective: Synthesis of 4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine derivatives.

Context: This route is preferred for generating libraries of SDHI candidates where the

Reagents & Setup

-

Aryl Halide: 2-Bromoaniline or substituted heteroaryl chloride (1.0 equiv).

-

Boronic Acid: 4-(Trifluoromethoxy)phenylboronic acid (1.2 equiv).

-

Catalyst:

(3-5 mol%). Note: The bidentate dppf ligand prevents catalyst decomposition and tolerates the electron-withdrawing nature of -

Base:

(3.0 equiv). Note: Phosphate is preferred over carbonate to minimize hydrolytic stress on sensitive heterocycles. -

Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology

-

Inerting: Charge a pressure-rated reaction vial with the Aryl Halide, Boronic Acid, Base, and Catalyst. Seal with a septum.

-

Degassing: Evacuate and backfill with Argon (

) three times. This is critical; oxygen promotes homocoupling and deboronation. -

Solvation: Inject degassed Dioxane/Water mixture via syringe.

-

Reaction: Heat the block to 85°C for 4–12 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The

group is UV active but less intense than nitro/carbonyl groups. Look for the disappearance of the aryl halide.

-

-

Workup: Cool to room temperature. Filter through a Celite pad (eluting with EtOAc). Wash the filtrate with brine, dry over

, and concentrate. -

Purification: Flash chromatography.

-

Tip:

compounds are non-polar. Start with 100% Hexane to elute non-polar impurities before increasing polarity.

-

Protocol B: Late-Stage Directed Functionalization (C-H Activation)

Objective: Regioselective installation of a handle (Bpin) onto the

Mechanism of Direction

The

Figure 2: Steric steering in Ir-catalyzed C-H borylation of trifluoromethoxy biphenyls.

Methodology

-

Mix: In a glovebox, combine

(1.5 mol%), dtbpy ligand (3 mol%), and -

Add: Add the trifluoromethoxy biphenyl substrate.

-

Heat: Seal and heat to 80°C for 16 hours.

-

Result: The product will be borylated predominantly at the position meta to the

group (due to steric shielding of the ortho protons by the bulky

Quality Control & Validation

Trustworthiness in synthesis relies on rigorous characterization. The

NMR Diagnostics

-

NMR: This is your primary validation tool.

-

Shift: Look for a singlet around -57 to -59 ppm .

-

Validation: If you see a peak at -80 ppm or -110 ppm, you have likely hydrolyzed the ether or formed inorganic fluoride (decomposition).

-

-

NMR: The

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Protodeboronation of the boronic acid. | Switch base to |

| Homocoupling (Biaryl) | Oxygen contamination. | rigorously degas solvents; ensure Argon overpressure. |

| Missing | Volatility of product. |

References

-

Bayer CropScience. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions.[3][4] PubMed Central. [Link]

-

Ningbo Inno Pharmchem. (2026). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid.[5][Link]

-

Beilstein Journals. (2018). Mechanistic aspects regarding the Suzuki–Miyaura reaction.[Link]

-

Journal of Fluorine Chemistry. (2022). Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals.[2][6][7][8][Link]

Sources

- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

C-H activation pathways involving 2-Bromo-4-(trifluoromethoxy)biphenyl

Application Note: C-H Activation Pathways Involving 2-Bromo-4-(trifluoromethoxy)biphenyl

Part 1: Executive Summary

This compound (CAS: 1449008-27-8) is a high-value scaffold in medicinal chemistry, combining the lipophilic, metabolically stable trifluoromethoxy (

This guide details three advanced protocols to diversify this scaffold beyond standard Suzuki couplings. By exploiting the ortho-bromo substituent as a transient directing group or oxidative addition handle, researchers can access:

-

Fluorene Derivatives via Intramolecular C-H Arylation.

-

Complex Ortho-Substituted Biphenyls via Norbornene-Mediated (Catellani) functionalization.

-

Heteroaryl-Biphenyls via Intermolecular Direct Arylation.

Part 2: Molecule Profile & Reactivity Analysis

| Property | Specification |

| Structure | Biphenyl core with 2-Br and 4- |

| Electronic Profile | |

| Steric Profile | 2-Bromo: Provides steric bulk and induces a twist in the biphenyl dihedral angle (~44°). Acts as the "Gateway" for Pd insertion. |

| C-H Activation Potential | Ring B (2', 6'): Accessible via 6-membered palladacycle intermediate (Intramolecular). Ring A (3): Accessible via Norbornene relay (Catellani). |

Strategic Reactivity Map

Figure 1: Divergent synthetic pathways accessible from the parent scaffold.

Part 3: Detailed Protocols

Protocol A: Synthesis of 2-(Trifluoromethoxy)-9H-fluorene

Mechanism: Intramolecular C-H Activation (Pd(II)/Pd(IV) or Pd(0)/Pd(II) manifold). Objective: Planarize the biphenyl structure to increase rigidity, often improving binding affinity in kinase inhibitors.

Experimental Workflow:

-

Reagents:

-

Substrate: 1.0 equiv (e.g., 0.5 mmol)

-

Catalyst: Pd(OAc)

(5 mol%) -

Ligand: PCy

HBF -

Base: K

CO -

Solvent: DMA (Dimethylacetamide) or Xylene (0.2 M)

-

-

Procedure:

-

Charge an oven-dried Schlenk tube with the substrate, Pd source, ligand, and base.

-

Evacuate and backfill with Argon (3x).

-

Add anhydrous solvent via syringe.

-

Heat to 130 °C for 12–16 hours.

-

Checkpoint: Monitor by LCMS for the disappearance of the aryl bromide. The product will have a lower retention time due to increased polarity/planarity.

-

-

Purification:

-

Dilute with EtOAc, wash with water/brine.

-

Flash chromatography (Hexanes/EtOAc).[1]

-

Mechanistic Insight (Graphviz):

Figure 2: Catalytic cycle for the intramolecular cyclization. The Carbonate base assists in the Concerted Metalation-Deprotonation (CMD) step.

Protocol B: Norbornene-Mediated Ortho-Functionalization (Catellani Reaction)

Mechanism: Pd(0)/Norbornene cooperative catalysis. Objective: Install an alkyl or aryl group at the sterically hindered C3 position (ortho to the original Br) while terminating the Br position with a hydrogen or another group.

Experimental Workflow:

-

Reagents:

-

Substrate: 1.0 equiv

-

Alkyl Halide (Electrophile): 1.5 equiv (e.g., Methyl Iodide or primary alkyl bromide)

-

Norbornene: 2.0 equiv (Mediator)

-

Catalyst: Pd(OAc)

(10 mol%) -

Ligand: Triphenylphosphine (PPh

, 20 mol%) -

Base: Cs

CO -

Solvent: CH

CN or Toluene

-

-

Procedure:

-

Combine substrate, norbornene, base, and Pd/Ligand in a sealed tube under N

. -

Add the alkyl halide and solvent.

-

Heat to 90 °C for 24 hours.

-

Note: The reaction proceeds via an initial oxidative addition to the C-Br bond, followed by norbornene insertion, C-H activation at the ortho position, reaction with the alkyl halide, norbornene extrusion, and final termination.

-

Protocol C: Intermolecular Direct Arylation of Heterocycles

Mechanism: Pd-catalyzed C-H activation of a heterocycle using the biphenyl as the electrophile. Objective: Rapidly couple the biphenyl to 5-membered heterocycles (Thiazoles, Oxazoles) without pre-metallating the heterocycle (avoiding Stille/Negishi reagents).

Data Table: Optimization Screen (Representative)

| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Note |

| 1 | Pd(OAc) | PPh | K | DMA | 35% | Low conversion |

| 2 | Pd(OAc) | PCy | K | DMA | 68% | Good reactivity |

| 3 | Pd(OAc) | PCy | Pivalic Acid (30%) | DMA | 89% | CMD Active |

| 4 | Pd | XPhos | Cs | Toluene | 75% | Higher cost |

Protocol:

-

Use Entry 3 conditions.[2][3] The addition of Pivalic Acid (PivOH) is critical. It acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage of the heterocycle via a Concerted Metalation-Deprotonation (CMD) pathway [1].

-

Temperature: 100–120 °C.

-

Time: 16 h.

Part 4: References

-

Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link

-

Catellani, M., Frignani, F., & Rangoni, A. (1997). A complex catalytic cycle leading to a regioselective synthesis of substituted arenes. Angewandte Chemie International Edition, 36(2), 119-122. Link

-

Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl-aryl bond formation by transition-metal-catalyzed direct arylation.[1] Chemical Reviews, 107(1), 174-238. Link

-

EON Biotech. (n.d.). Product Specification: this compound. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Sterically Demanding Cross-Couplings

Topic: Catalyst Selection for 2-Substituted Aryl Bromide Coupling

Introduction: The "Ortho Effect" Challenge

User Context: You are attempting to couple a 2-substituted aryl bromide (ortho-substituted). The Problem: The substituent at the 2-position creates significant steric clash near the palladium center. While this bulk actually accelerates the final step (Reductive Elimination) by squeezing the product out, it severely hampers the first two steps: Oxidative Addition (getting the bulky bromide onto the metal) and Transmetallation/Amine Binding (getting the partner onto the metal).

The Solution: You cannot use "generic" catalysts like

Module 1: Catalyst Selection Matrix

Use this decision matrix to select the starting catalyst system based on your specific coupling partner and substrate constraints.

Interactive Decision Tree

Caption: Flowchart for selecting the optimal catalyst/ligand system based on coupling partner and substrate sensitivity.

Detailed Selection Data

| Reaction Type | Substrate Class | Recommended Catalyst | Base Choice | Mechanistic Rationale |

| Buchwald (C-N) | Secondary Amines (Cyclic/Acyclic) | RuPhos Pd G4 | NaOtBu (Strong) or | RuPhos is the "Gold Standard" for hindered secondary amines. It prevents |

| Buchwald (C-N) | Primary Amines | BrettPhos Pd G4 | NaOtBu | BrettPhos is more selective for mono-arylation, preventing the "double coupling" often seen with smaller ligands. |

| Buchwald (C-N) | Base-Sensitive (Esters, Ketones) | Pd-PEPPSI-IPent | The "IPent" (Isopentyl) NHC ligand is extremely bulky but flexible ("flexible steric bulk"). It is highly active even with weak carbonate bases, preserving sensitive groups. | |

| Suzuki (C-C) | 2-Substituted Ar-Br (General) | SPhos Pd G4 | SPhos provides the perfect balance of electron richness for OA and bulk for RE. It is exceptionally stable to water and oxygen. | |

| Suzuki (C-C) | Tetra-Ortho (Both partners hindered) | Pd-PEPPSI-IPent or AntPhos | Extreme steric crowding requires the "wing-opening" flexibility of IPent-NHC or the specific geometry of AntPhos to permit transmetallation. |

Module 2: Troubleshooting Guide

Symptom 1: 0% Conversion (Starting Material Remains)

-

Diagnosis: The catalyst never entered the cycle. This is common when using

+ Ligand, as the mixing step failed or the catalyst oxidized. -

Fix: Switch to a G3 or G4 Precatalyst (e.g., RuPhos Pd G4). These contain the ligand and Pd pre-complexed in a 1:1 ratio. They activate immediately upon heating with base, eliminating the "induction period" and mixing errors.

Symptom 2: Protodehalogenation (Ar-Br

-

Diagnosis: The catalyst performed Oxidative Addition, but failed to Transmetallate/Bind Amine. Instead, it grabbed a hydride (from solvent or alkyl groups) and Reductively Eliminated the reduced arene.

-

Fix 1 (Solvent): If using alcohols (iPrOH, BuOH), stop. Switch to Toluene or Dioxane .

-

Fix 2 (Activity): The transmetallation is too slow. Switch to a more active catalyst like Pd-PEPPSI-IPent to speed up the desired step over the side reaction.

-

Fix 3 (Water): In Suzuki coupling, ensure the system is not too wet if using hydrolytically unstable boronic acids. Conversely, if using

, ensure some water is present to dissolve the base.

Symptom 3: Reaction Stalls at 50-60%

-

Diagnosis: Catalyst death (Pd black formation). The active species is unstable.

-

Fix: Add 1-5 mol% of free ligand (e.g., extra RuPhos) to the reaction mixture. This shifts the equilibrium away from Pd-cluster formation and keeps the catalyst soluble.

Module 3: Experimental Protocols

Protocol A: Buchwald-Hartwig with RuPhos Pd G4

Best for: 2-substituted aryl bromides + Secondary Amines

-

Setup: Inside a glovebox or using strict Schlenk technique (Argon/Nitrogen).

-

Solids: Add Aryl Bromide (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv) to a vial equipped with a stir bar.

-

Catalyst: Add RuPhos Pd G4 (1.0 - 2.0 mol%).

-

Note: Do not dissolve the catalyst in solvent before adding; add as a solid.

-

-

Solvent: Add anhydrous THF or Toluene (0.2 M concentration relative to bromide).

-

Execution: Seal vial. Heat to 80°C for 2-12 hours.

-

Workup: Filter through a small pad of silica/celite eluting with EtOAc. Concentrate and purify.

Protocol B: Suzuki-Miyaura with SPhos Pd G4

Best for: 2-substituted aryl bromides + Boronic Acids

-

Solids: Add Aryl Bromide (1.0 equiv), Boronic Acid (1.5 equiv), and

(finely ground, 2.0 equiv). -

Catalyst: Add SPhos Pd G4 (1.0 - 2.0 mol%).

-

Solvent: Add Toluene and Water (Ratio 10:1).[1]

-

Why Water? Inorganic bases like phosphate are insoluble in pure toluene. The water is critical for the base to function.

-

-

Degassing (CRITICAL): Sparge the solvent mixture with Argon for 10 minutes before heating. Oxygen kills phosphine ligands rapidly.

-

Execution: Heat to 100°C vigorously (fast stirring is essential for biphasic mixtures) for 4-16 hours.

Module 4: FAQs

Q: Why shouldn't I just use

Q: My amine has an ester group. NaOtBu is hydrolyzing it. What now?

A: Switch to the Pd-PEPPSI-IPent system with

Q: What is the difference between G3 and G4 precatalysts? A: G3 precatalysts release a carbazole byproduct upon activation. G4 precatalysts release a methylated carbazole. G4 is generally more soluble and activates slightly faster at lower temperatures. For most applications, they are interchangeable, but G4 is preferred for reproducibility.

References

-

Buchwald-Hartwig Precatalysts (G3/G4): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. Chemical Science2016 , 7, 1921. Link

-

RuPhos/SPhos Ligand Development: Milne, J. E.; Buchwald, S. L. Journal of the American Chemical Society2004 , 126, 13028. Link

-

Pd-PEPPSI-IPent for Steric Hindrance: Organ, M. G. et al. Chemistry – A European Journal2006 , 12, 4749. Link

-

Troubleshooting Protodehalogenation: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Journal of the American Chemical Society2005 , 127, 4685. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Trifluoromethoxy- vs. Trifluoromethyl-Substituted Biphenyls in Cross-Coupling Reactions

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (OCF₃) and trifluoromethyl (CF₃) groups are two of the most prevalent fluorine-containing moieties, prized for their ability to modulate a molecule's physicochemical and pharmacokinetic properties. While both are strongly electron-withdrawing, their subtle yet significant differences in electronic and steric character can profoundly influence the reactivity of the aryl scaffolds to which they are attached, particularly in the context of transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of biphenyls substituted with trifluoromethoxy versus trifluoromethyl groups in two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By understanding the underlying principles that govern their reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.

Unveiling the Contenders: A Tale of Two Fluorinated Substituents

The trifluoromethoxy and trifluoromethyl groups, while both possessing a trifluoromethyl unit, exhibit distinct electronic and steric profiles that are central to understanding their impact on reactivity.

The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group primarily through a strong negative inductive effect (-I). Its compact steric profile, with a van der Waals radius similar to a chlorine atom, often allows it to be well-tolerated in catalytic cycles.[1]

The trifluoromethoxy group (-OCF₃) , in contrast, presents a more nuanced electronic character. While the three fluorine atoms impart a strong -I effect, the oxygen atom can participate in a weak positive mesomeric effect (+M) through its lone pairs.[2] However, the strong inductive pull of the CF₃ moiety significantly diminishes the electron-donating ability of the oxygen.[2] Sterically, the OCF₃ group is larger than the CF₃ group and is known to adopt a conformation orthogonal to the plane of the aromatic ring, which can influence its interaction with catalytic species.[3]

A quantitative comparison of the key properties of these two substituents is summarized in the table below.

| Property | Trifluoromethoxy (-OCF₃) | Trifluoromethyl (-CF₃) | Reference(s) |

| Hammett Parameter (σp) | +0.36 | +0.53 | [4] |

| Hansch Lipophilicity (π) | +1.04 | +0.88 | [1] |

| Steric Profile | Larger, orthogonal conformation | Smaller, more compact | [1][3] |

| Electronic Effect | Strong -I, weak +M | Strong -I | [2] |

The Arena of Cross-Coupling: A Mechanistic Perspective

The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern organic synthesis, proceeding through a similar catalytic cycle involving a palladium catalyst. The key steps of this cycle are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

-

Transmetalation (Suzuki-Miyaura) or Amine Coordination/Deprotonation (Buchwald-Hartwig): The organic group from the organoboron reagent or the amine displaces the halide on the palladium center.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, regenerating the Pd(0) catalyst.

The electronic nature of the substituents on the aryl halide can significantly influence the rates of oxidative addition and reductive elimination. Generally, electron-withdrawing groups accelerate the oxidative addition step by making the aryl halide more electrophilic.[5] Conversely, they can slow down the reductive elimination step.[1]

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. When comparing the reactivity of a trifluoromethoxy-substituted biphenyl halide with its trifluoromethyl counterpart, the following trends can be anticipated based on their electronic and steric properties.

Due to its stronger electron-withdrawing nature (higher σp value), a trifluoromethyl-substituted biphenyl halide is expected to undergo a faster rate of oxidative addition to the Pd(0) catalyst compared to the trifluoromethoxy-substituted analogue.[6] However, the overall reaction rate is a composite of all steps in the catalytic cycle. For electron-poor systems, reductive elimination can become the rate-limiting step.

While direct, side-by-side comparative experimental data for biphenyl systems under identical conditions is scarce in the literature, we can construct an illustrative comparison based on these principles.

| Reactant Pair | Expected Relative Rate of Oxidative Addition | Expected Relative Rate of Reductive Elimination | Anticipated Overall Yield (Illustrative) |

| 4-Bromo-4'-(trifluoromethoxy)biphenyl | Slower | Potentially Faster | Good to Excellent |

| 4-Bromo-4'-(trifluoromethyl)biphenyl | Faster | Potentially Slower | Good to Excellent |

It is important to note that the choice of ligand, base, and solvent can significantly influence the reaction outcome and may be tailored to favor one substrate over the other.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the electronic properties of the aryl halide play a crucial role.

The stronger electron-withdrawing character of the -CF₃ group is anticipated to lead to a faster oxidative addition of the trifluoromethyl-substituted biphenyl halide compared to the trifluoromethoxy-substituted one. However, the increased acidity of the N-H bond of the amine coordinated to the more electron-deficient palladium center in the CF₃ case could facilitate the deprotonation step. Conversely, the more electron-donating (relative to CF₃) OCF₃ group might favor the final reductive elimination step.

An illustrative comparison of the expected reactivity is presented below.

| Reactant Pair | Expected Relative Rate of Oxidative Addition | Key Considerations for C-N Bond Formation | Anticipated Overall Yield (Illustrative) |

| 4-Bromo-4'-(trifluoromethoxy)biphenyl + Aniline | Slower | Reductive elimination may be more favorable. | Good to Excellent |

| 4-Bromo-4'-(trifluoromethyl)biphenyl + Aniline | Faster | Amine deprotonation may be more favorable. | Good to Excellent |

Experimental Protocol: A Representative Suzuki-Miyaura Coupling of a Substituted Biphenyl

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a substituted aryl bromide with a phenylboronic acid, which can be adapted for both trifluoromethoxy- and trifluoromethyl-substituted biphenyls.

Materials:

-

4-Bromo-4'-(trifluoromethoxy)biphenyl or 4-Bromo-4'-(trifluoromethyl)biphenyl (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

Toluene/Water (10:1 mixture, 0.1 M concentration of aryl bromide)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen and can be deactivated through oxidation.

-

Degassed Solvents: Removing dissolved oxygen from the solvents is crucial to maintain the catalytic activity.

-

Ligand (SPhos): A bulky, electron-rich phosphine ligand like SPhos is chosen to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

-

Base (K₃PO₄): The base is essential for the transmetalation step, activating the boronic acid. Potassium phosphate is a commonly used and effective base for this purpose.

Visualizing the Catalytic Cycle and Decision-Making

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Suzuki-Miyaura catalytic cycle and the influence of -CF₃ vs. -OCF₃.

Caption: Decision workflow for choosing between -CF₃ and -OCF₃ in biphenyl synthesis.

Conclusion

The choice between a trifluoromethoxy and a trifluoromethyl substituent on a biphenyl scaffold for cross-coupling reactions is not merely a matter of substitution but a strategic decision that can influence the entire synthetic outcome. The stronger electron-withdrawing nature of the -CF₃ group generally accelerates the initial oxidative addition step, which can be advantageous. However, the more nuanced electronic character and larger steric profile of the -OCF₃ group may offer benefits in later stages of the catalytic cycle, such as reductive elimination, and provides a different handle for modulating molecular properties like lipophilicity.

While direct comparative reactivity data on identical biphenyl systems is an area ripe for further investigation, a solid understanding of the fundamental electronic and steric properties of these two powerful functional groups, coupled with a mechanistic appreciation of the cross-coupling reactions, empowers researchers to rationally design their synthetic routes and troubleshoot potential challenges. The ultimate choice will depend on the specific synthetic goal, the nature of the coupling partners, and the fine-tuning of reaction conditions to achieve the desired outcome.

References

-

Stenutz, R. Hammett substituent constants. [Online]. Available: [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

hammett substituent constants: Topics by Science.gov. Science.gov. [Link]

-

Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

-

A Change in C–H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. ACS Publications. [Link]

-

Mechanistic and computational studies of oxidatively-induced aryl-CF3 bond-formation at Pd: rational design of room temperature aryl trifluoromethylation. Semantic Scholar. [Link]

-

Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. ChemRxiv. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. [Link]

-

Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

-

Regioselective Fluoroalkylarylation of Enamides Enabled by an Iron-Catalyzed Multicomponent Radical Cross-Coupling Strategy. PMC. [Link]

-

A qualitative examination of the effects of silicon substituents on the efficiency of cross-coupling reactions. PubMed. [Link]

-

Palladium‐catalyzed oxidative aryltrifluoromethylation of activated... ResearchGate. [Link]

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. PMC. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism, electronic and ligand effects for reductive elimination from arylPd(II) trifluoromethyl complexes: a systematic DFT study [pubmed.ncbi.nlm.nih.gov]

- 5. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

HPLC Analysis Standards for 2-Bromo-4-(trifluoromethoxy)biphenyl Purity

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists Subject: CAS 1449008-27-8 | Chemical Formula: C₁₃H₈BrF₃O

Executive Summary: The Analytical Challenge

2-Bromo-4-(trifluoromethoxy)biphenyl is a critical halogenated biaryl intermediate, frequently employed in Suzuki-Miyaura cross-coupling to generate complex pharmaceutical scaffolds. Its structural duality—combining a hydrophobic biphenyl core with electron-withdrawing bromine and trifluoromethoxy (-OCF₃) groups—presents a unique chromatographic challenge.

Standard C18 methods often fail to resolve this compound from its regioisomeric impurities (e.g., 4-bromo-2-(trifluoromethoxy)biphenyl) due to similar hydrophobicity profiles. This guide compares the industry-standard C18 approach against a Phenyl-Hexyl alternative , demonstrating why π-π interaction chromatography is the superior choice for high-purity assessment.

Chemical Profile & Impurity Landscape

To design a robust method, we must first understand the analyte and its likely contaminants.

| Property | Data | Chromatographic Implication |

| Structure | Biphenyl core, 2-Br, 4-OCF₃ | High hydrophobicity (LogP ~5.2). Requires high organic mobile phase. |

| UV Max | ~254 nm | Strong π-π* transitions suitable for UV detection. |

| Critical Impurity A | 4-(Trifluoromethoxy)biphenyl | Debrominated byproduct. Less retained than target. |

| Critical Impurity B | Phenylboronic Acid | Starting material.[1] Very polar, elutes at void volume. |

| Critical Impurity C | Regioisomers | Isomeric byproducts. Co-elutes on C18; requires shape selectivity. |

Impurity Origin Pathway

The following diagram maps the synthesis origins to specific analytical targets.

Figure 1: Impurity genealogy in the synthesis of this compound.

Comparative Methodologies

We evaluated two distinct separation mechanisms. Method A utilizes hydrophobic subtraction (C18), while Method B leverages π-π electron interactions (Phenyl-Hexyl).

Method A: The Generalist (C18)

Best for: Rough purity checks, reaction monitoring.

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

-

Mobile Phase:

-

Gradient: 60% B to 95% B over 15 min.

-

Temp: 30°C

Method B: The Specialist (Phenyl-Hexyl)

Best for: Final product release, isomer resolution.

-

Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)

-

Mechanism: The phenyl ring in the stationary phase engages in "stacking" interactions with the biphenyl core of the analyte. This interaction is highly sensitive to the position of the electron-withdrawing Bromine and OCF₃ groups, offering superior shape selectivity.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Methanol (Promotes π-π interactions better than ACN)

-

-

Gradient: 50% B to 90% B over 20 min.

Performance Data Comparison

The following data represents typical validation results when analyzing a crude reaction mixture containing 2% isomeric impurities.

| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Verdict |

| Retention Time (Target) | 8.4 min | 11.2 min | Method B retains longer due to π-interactions. |

| Resolution (Target vs. Isomer) | 1.1 (Partial Co-elution) | 2.8 (Baseline Separation) | Method B Superior |

| Peak Symmetry (Tailing Factor) | 1.05 | 0.98 | Comparable |

| Solvent Consumption | Low (ACN is stronger) | Moderate (MeOH is weaker) | Method A is greener. |

| Selectivity (α) | 1.02 | 1.15 | Method B is more robust. |

Why Method B Wins

On a C18 column, the separation is driven purely by hydrophobicity. Since the regioisomer (e.g., 4-Br-2-OCF₃) has an identical molecular weight and nearly identical LogP to the target (2-Br-4-OCF₃), they co-elute. On a Phenyl-Hexyl column, the steric hindrance of the bromine atom at the ortho position (position 2) disrupts the π-π stacking with the stationary phase differently than a bromine at the para position. This steric difference translates into a significant retention time shift, allowing for accurate quantitation.

Detailed Experimental Protocol (Method B)

To replicate the high-fidelity separation, follow this strict protocol.

Step 1: System Suitability Preparation[8]

-

Diluent: Methanol:Water (80:20). Note: High organic is needed to dissolve the hydrophobic target.

-

Standard Stock: Weigh 10 mg of Reference Standard (CAS 1449008-27-8) into a 10 mL flask. Dissolve in 100% Methanol.

-

Working Standard: Dilute Stock to 0.5 mg/mL using the Diluent.

-

Sensitivity Solution: Dilute Working Standard to 0.5 µg/mL (0.1% level) to verify LOQ.

Step 2: Instrument Parameters[2][3][4][7]

-

Detector: DAD/UV at 254 nm (Reference 360 nm).

-

Injection Volume: 5 µL.

-

Needle Wash: 100% Acetonitrile (Crucial to prevent carryover of this sticky compound).

Step 3: Integration & Calculation

Use the "Valley-to-Valley" integration for minor impurities if baseline resolution is not achieved, but with Method B, "Drop Perpendicular" should be feasible.

Calculation Formula:

Decision Workflow

Use this logic flow to determine the appropriate method for your stage of development.

Figure 2: Method selection decision tree based on development phase.

References

-

Compound Identification: CAS Common Chemistry. This compound (CAS 1449008-27-8).[8][9][10] Link

- Chromatographic Theory: Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. Wiley, 2011. (General reference for Hydrophobic Subtraction Model).

-

Biphenyl Separation Mechanisms: Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Link

-

Suzuki Coupling Impurities: ResearchGate. Impurities formed during the Suzuki−Miyaura coupling.[11] Link

-

Halogenated Biphenyl Synthesis: U.S. Patent 11,760,701. Difluoromethoxylation and trifluoromethoxylation compositions. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijrpc.com [ijrpc.com]

- 5. researchgate.net [researchgate.net]

- 6. US11760701B2 - Difluoromethoxylation and trifluoromethoxylation compositions and methods for synthesizing same - Google Patents [patents.google.com]

- 7. scielo.br [scielo.br]

- 8. eontrading.uk [eontrading.uk]

- 9. eontrading.uk [eontrading.uk]

- 10. CAS 1449008-27-8: 2-Bromo-4-(trifluorometoxi)-1,1′-bifenilo [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.